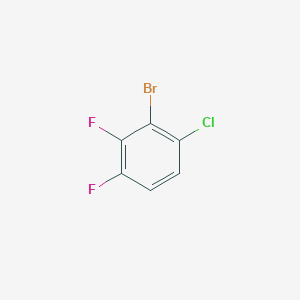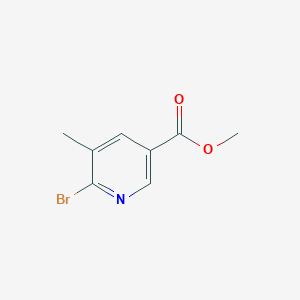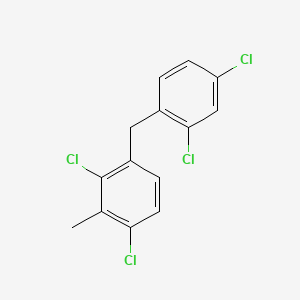
Methyl 4-caffeoylquinate
描述
Methyl 4-caffeoylquinate is a chemical compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between caffeic acid and quinic acid. This compound is specifically the methyl ester of 4-caffeoylquinic acid. It is known for its presence in various plants and its significant biological activities, including antioxidant properties .
作用机制
Target of Action
Methyl 4-caffeoylquinate is a natural product that has been found to have inhibitory activity against human neutrophil elastase (HNE) . It also selectively inhibits cyclin-dependent kinases, which are essential for the regulation of cell cycle progression .
Mode of Action
The compound interacts with its targets, primarily cyclin-dependent kinases, and inhibits their activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
This compound is involved in the phenylpropanoid biosynthetic pathway . It is associated with the increased expression of both the CGA biosynthetic hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (Hqt) gene and the upstream chorismate mutase (Cm) and prephenate dehydratase (Pdh) genes . These genes play crucial roles in the synthesis of caffeoylquinic acids, a group of compounds that includes this compound .
Pharmacokinetics
It has a molecular weight of 368.3 g/mol and a density of 1.53±0.1 g/cm3
Result of Action
The primary result of this compound’s action is the inhibition of cyclin-dependent kinases, leading to disruption of the cell cycle . This can induce apoptosis in cancer cells, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found in the leaves of Ilex paraguariensis, suggesting that it may be influenced by factors such as soil composition, climate, and other growth conditions . .
生化分析
Biochemical Properties
Methyl 4-caffeoylquinate interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit human neutrophil elastase (HNE), a serine protease implicated in the progression of inflammatory diseases . The compound’s interaction with HNE is believed to contribute to its anti-inflammatory properties .
Cellular Effects
In cellular processes, this compound has been shown to exert significant effects. It has been found to inhibit the growth of tumors and cancer cells in both human and Chinese hamster ovary cell lines . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively inhibits cyclin-dependent kinases, which are essential for the regulation of cell cycle progression . This compound also induces apoptosis in cancer cells, leading to their death .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 115-116 °C and a predicted boiling point of 601.7±55.0 °C . This suggests that it has good stability under normal laboratory conditions.
Metabolic Pathways
It is known to interact with enzymes such as HNE, suggesting that it may be involved in the metabolism of proteins .
Subcellular Localization
Given its biochemical properties and interactions with enzymes such as HNE, it is likely that it is localized to areas of the cell where these enzymes are present .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-caffeoylquinate can be synthesized through the esterification of 4-caffeoylquinic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in methanol with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification. Plants rich in caffeoylquinic acids, such as coffee beans and certain medicinal herbs, are used. The extraction process may involve the use of acidified methanol, which helps in the formation of methyl esters of chlorogenic acids .
化学反应分析
Types of Reactions: Methyl 4-caffeoylquinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where the caffeoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted caffeoylquinates.
科学研究应用
Methyl 4-caffeoylquinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of caffeoylquinic acids and their derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-inflammatory and anti-cancer activities. It is also studied for its role in neuroprotection and cardiovascular health.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
相似化合物的比较
- Methyl 3,4-di-O-caffeoylquinate
- Methyl 3,5-di-O-caffeoylquinate
- 3,4-di-O-caffeoylquinic acid
- 3,5-di-O-caffeoylquinic acid
- Chlorogenic acid
Comparison: Methyl 4-caffeoylquinate is unique due to its specific esterification at the 4-position of quinic acid. This structural difference can influence its biological activity and stability compared to other caffeoylquinic acid derivatives. For instance, methyl 3,5-di-O-caffeoylquinate has been shown to have different binding affinities and biological effects due to its distinct structure .
属性
IUPAC Name |
methyl (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(13(21)8-17)26-14(22)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-21,24H,7-8H2,1H3/b5-3+/t12-,13-,15?,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKCIHIAHWGGL-JUEQGWKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290347 | |
| Record name | 4-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123372-74-7 | |
| Record name | 4-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B3026983.png)
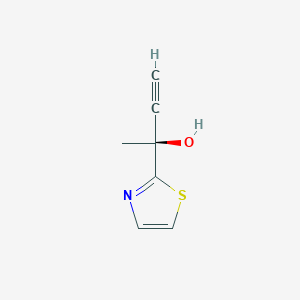
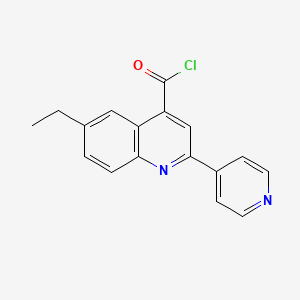
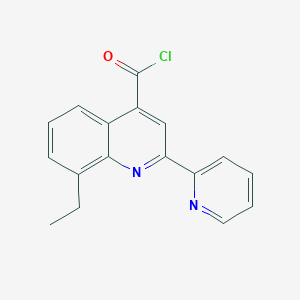
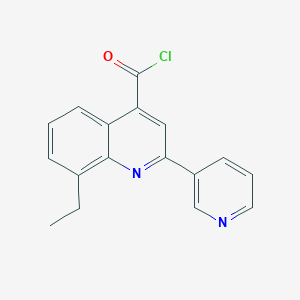
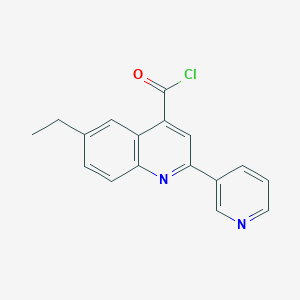
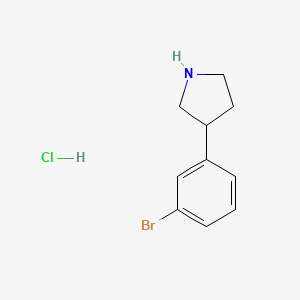
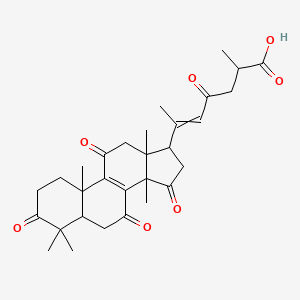
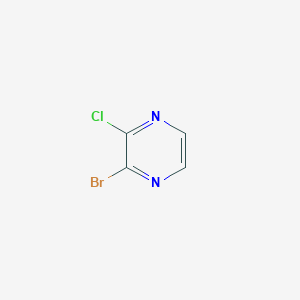
![12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B3026999.png)
